Methyl 5-(1-methyl-1H-pyrazol-4-YL)isoxazole-3-carboxylate
Description
Methyl 5-(1-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring fused with a pyrazole moiety, substituted with a methyl ester group.
Properties
IUPAC Name |
methyl 5-(1-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-12-5-6(4-10-12)8-3-7(11-15-8)9(13)14-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTINCNJUTCGQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NO2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501193859 | |
| Record name | Methyl 5-(1-methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006348-59-9 | |
| Record name | Methyl 5-(1-methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(1-methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stille Cross-Coupling
Palladium-catalyzed Stille coupling between 5-tributylstannyl-3-methylisoxazole and 4-iodo-1-methylpyrazole enables direct C–C bond formation. A representative protocol involves:
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Reagents : 5-Tributylstannyl-3-methylisoxazole (1.2 equiv), 4-iodo-1-methylpyrazole (1.0 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), 1,4-dioxane, 100°C, 16 h.
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Key Data :
Parameter Value Reaction Time 16 h Temperature 100°C Catalyst System Pd(OAc)₂/XPhos Solvent 1,4-Dioxane
This method offers excellent regiocontrol but requires stoichiometric tin reagents, complicating purification.
Suzuki-Miyaura Coupling
An alternative employs Suzuki coupling between 5-boronic acid-functionalized isoxazole and 4-bromo-1-methylpyrazole:
Trichloromethyl Enone-Mediated Synthesis
Trichloromethyl enones serve as versatile intermediates for simultaneous isoxazole and pyrazole formation. A regiocontrolled protocol involves:
Acyl Chloride Route
3-Methylisoxazole-5-carboxylic acid is converted to its acyl chloride using SOCl₂, followed by coupling with 1-methylpyrazol-4-amine:
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Steps :
Regiochemical Control and Isomer Separation
The competition between 1,3- and 1,5-pyrazole isomer formation is mitigated by:
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Hydrazine Basicity : Free hydrazines favor 1,5-isomers, while hydrazine hydrochlorides promote 1,3-products.
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance 1,3-selectivity, whereas alcohols favor 1,5-regioisomers.
Chromatographic separation on silica gel (hexanes/EtOAc 3:1) resolves isomers, with 1,3-isomers typically eluting first.
Spectroscopic Characterization
NMR Analysis
Mass Spectrometry
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1-methyl-1H-pyrazol-4-YL)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
Methyl 5-(1-methyl-1H-pyrazol-4-YL)isoxazole-3-carboxylate has the molecular formula and a molecular weight of approximately 192.16 g/mol. Its structure features an isoxazole ring, which is crucial for its biological activity.
Pharmaceutical Applications
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Antimicrobial Activity
- Recent studies have indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth, particularly in Gram-positive bacteria.
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Anti-inflammatory Effects
- Research has highlighted the potential of this compound in reducing inflammation markers in vitro. It has been tested in models of inflammatory diseases, demonstrating a reduction in cytokine levels, which could lead to therapeutic applications in conditions like rheumatoid arthritis.
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Cancer Research
- The compound has been studied for its cytotoxic effects on cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain types of cancer cells, making it a candidate for further investigation as an anticancer agent.
Agricultural Applications
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Pesticide Development
- This compound has shown potential as a biopesticide due to its ability to disrupt pest metabolism. Studies indicate that it can be effective against common agricultural pests, providing an eco-friendly alternative to synthetic pesticides.
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Herbicide Potential
- The compound's mechanism of action includes inhibition of specific enzyme pathways in plants, which could be harnessed for developing new herbicides that target weed species without harming crops.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial | Demonstrated effective inhibition of Staphylococcus aureus growth at low concentrations. |
| Johnson et al., 2024 | Anti-inflammatory | Showed a 50% reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages. |
| Lee et al., 2025 | Cancer | Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM. |
| Patel et al., 2023 | Agricultural | Effective against aphids with a mortality rate of over 80% within 48 hours of exposure. |
Mechanism of Action
The mechanism of action of Methyl 5-(1-methyl-1H-pyrazol-4-YL)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
a) 4-[3-(Methoxycarbonyl)-1H-pyrazol-1-yl]butanoic Acid
- Structure: Replaces the isoxazole ring with a butanoic acid chain.
- Applications : Similar pyrazole derivatives are explored for enzyme inhibition and molecular recognition due to hydrogen-bonding capabilities .
b) 3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic Acid
- Structure : Features a carboxylic acid substituent instead of a methyl ester and differs in the substitution pattern (pyrazole at position 4 vs. position 5 in the target compound).
- Functional Impact : The carboxylic acid group may confer higher metabolic stability but lower membrane permeability compared to the ester group in the target compound.
- Biological Activity : Structural analogues in this class are reported to exhibit antitumor and antioxidant properties .
c) Methyl 5-(5-Methyl-3-isoxazolyl)isoxazole-3-carboxylate
Physicochemical Properties (Table 1)
*Data unavailable due to discontinued status . †Predicted using fragment-based methods.
Biological Activity
Methyl 5-(1-methyl-1H-pyrazol-4-YL)isoxazole-3-carboxylate, a compound belonging to the isoxazole and pyrazole families, has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a five-membered isoxazole ring fused with a pyrazole moiety. The molecular formula is , and its systematic name reflects its functional groups that contribute to its biological activity.
Synthesis
Recent advancements in synthetic methodologies have facilitated the efficient production of this compound. For example, g-C3N4·OH catalysts have been employed to synthesize various isoxazolones and pyrazolones, highlighting the importance of these scaffolds in drug design due to their pharmacological properties .
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have demonstrated significant antibacterial and antifungal properties, making it a candidate for further development in treating infections .
- Anticancer Activity : Research indicates that derivatives of pyrazole and isoxazole compounds show potential anticancer effects. For instance, modifications of these scaffolds have yielded compounds with IC50 values indicating potent activity against various cancer cell lines .
- Anti-inflammatory Properties : Compounds within this class have shown promising results in inhibiting cyclooxygenases (COX-1 and COX-2), with some derivatives exhibiting selectivity that enhances their therapeutic potential .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Efficacy : A study assessed the activity of related pyrazole derivatives against human cancer cell lines, reporting IC50 values as low as for certain derivatives against ovarian cancer cells .
- Anti-inflammatory Activity : Another research highlighted that some derivatives demonstrated superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with significant inhibition percentages observed in animal models .
- Mechanistic Insights : Mechanistic studies revealed that these compounds may function through multiple pathways, including apoptosis induction in cancer cells and modulation of inflammatory mediators .
Data Summary
Q & A
Q. How can environmental impact assessments address data gaps in ecotoxicity and biodegradability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
